molecular formula C18H13ClN2O4S2 B2797373 5-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 922035-21-0

5-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

Cat. No. B2797373
M. Wt: 420.88
InChI Key: SHYFOSSCYHIIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It has a molecular formula of C18H13ClN2O4S2 and an average mass of 420.890 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a dibenzo[b,f][1,4]oxazepine core, which is a seven-membered ring with nitrogen and sulfur atoms, condensed with two six-membered rings .

Scientific Research Applications

Heterocyclic Synthesis and Carbonic Anhydrase Inhibition

  • Novel Synthesis Approaches : Research on related compounds includes novel synthesis methods for heterocyclic compounds with potential applications in medicinal chemistry. For instance, the synthesis of 3,4‐Dihydro‐2‐methyl‐3‐oxo‐N‐aryl‐2H‐[1]benzothieno[3,2‐e1,2‐thiazine‐4-carboxamide 1,1‐Dioxides, representing a new heterocyclic ring system, was explored for potential applications in drug design and development (Marfat & Chambers, 1988).

  • Carbonic Anhydrase Inhibition : Unprotected primary sulfonamide groups facilitated ring-forming cascades en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors, indicating potential therapeutic applications in conditions where inhibition of human carbonic anhydrases is relevant (Sapegin et al., 2018).

Antimicrobial and Antifungal Activities

  • Antimicrobial Activities : Several studies have focused on the synthesis and antimicrobial activities of sulfonamide derivatives. These studies have demonstrated significant activities against a range of bacterial and fungal strains, indicating the potential for developing new antimicrobial agents based on these chemical frameworks (Babu et al., 2013).

Molecular Transformations and Bioactive Compound Synthesis

  • Microbial Transformation : Research has also explored the microbial transformation of compounds containing similar structural motifs, aiming to obtain new derivatives with potential scientific and therapeutic applications (Jiu et al., 1977).

  • Synthesis of Bioactive Compounds : Studies on the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions have resulted in novel cyclic sulfonamide compounds, which could serve as histamine H3 receptor antagonists (Greig et al., 2001).

properties

IUPAC Name

5-chloro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4S2/c1-10-2-4-15-13(8-10)20-18(22)12-9-11(3-5-14(12)25-15)21-27(23,24)17-7-6-16(19)26-17/h2-9,21H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYFOSSCYHIIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

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